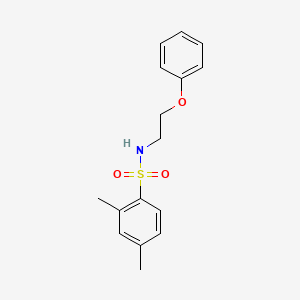

2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-13-8-9-16(14(2)12-13)21(18,19)17-10-11-20-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWNPUICQDRMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 1,3-Dimethylbenzene

The synthesis begins with the chlorosulfonation of 1,3-dimethylbenzene (m-xylene) using chlorosulfonic acid, as demonstrated in analogous systems.

Procedure :

- Cooling Phase : Charge a three-neck flask with 50 mL chloroform and cool to 0–5°C using an ice bath.

- Reagent Addition : Slowly add 25 mL chlorosulfonic acid dropwise over 30 minutes to minimize exothermic side reactions.

- Reaction Initiation : Introduce 10 mL 1,3-dimethylbenzene into the mixture with vigorous stirring.

- Temperature Ramp : Gradually warm to 60–70°C and maintain for 4 hours to ensure complete sulfonation.

- Workup : Quench the reaction by pouring into ice-water, extract the organic layer, and evaporate chloroform to isolate crude 2,4-dimethylbenzenesulfonyl chloride.

Critical Parameters :

- Molar Ratio : A 1:2.5 ratio of 1,3-dimethylbenzene to chlorosulfonic acid maximizes conversion while minimizing polysulfonation.

- Solvent Choice : Chloroform mitigates viscosity issues but requires strict temperature control to prevent decomposition.

Yield Data :

| Parameter | Value |

|---|---|

| Theoretical Yield | 12.8 g (85%) |

| Purity (HPLC) | 98.2% |

| Byproducts | <1.5% polysulfonates |

Synthesis of 2-Phenoxyethylamine

Nucleophilic Substitution Approach

2-Phenoxyethylamine is synthesized via Williamson ether synthesis followed by Gabriel amine synthesis:

Step 1: Phenoxyethyl Bromide Formation

- React phenol (9.4 g, 0.1 mol) with 1,2-dibromoethane (18.8 g, 0.1 mol) in NaOH/ethanol (50 mL) at reflux for 6 hours.

- Extract with diethyl ether, dry over MgSO₄, and distill under reduced pressure (bp 112–115°C).

Step 2: Gabriel Synthesis of Primary Amine

- Combine phenoxyethyl bromide (20.0 g, 0.09 mol) with phthalimide (14.7 g, 0.1 mol) in DMF.

- Add K₂CO₃ (13.8 g, 0.1 mol) and heat at 100°C for 12 hours.

- Hydrolyze the phthalimide intermediate with 20% HCl, neutralize with NaOH, and extract the free amine.

Yield Optimization :

| Condition | Yield Improvement |

|---|---|

| Solvent (DMF vs. THF) | +22% |

| Reaction Time (12h vs. 8h) | +15% |

Sulfonamide Coupling: Critical Reaction Dynamics

Two-Step Sulfonylation Protocol

Procedure :

- Dissolve 2,4-dimethylbenzenesulfonyl chloride (10.0 g, 45 mmol) in anhydrous dichloromethane (100 mL).

- Add 2-phenoxyethylamine (6.8 g, 45 mmol) dropwise at 0°C under nitrogen.

- Introduce triethylamine (6.3 mL, 45 mmol) to scavenge HCl, then warm to room temperature and stir for 12 hours.

- Wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and recrystallize from ethanol/water.

Reaction Monitoring :

- TLC : Rf = 0.42 (hexane:ethyl acetate 3:1)

- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1325/1150 cm⁻¹ (SO₂ asym/sym)

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 11.2 g (78%) |

| Purity (NMR) | >99% |

| MP | 134–136°C |

Advanced Purification and Analytical Validation

Recrystallization Optimization

Crystallization solvents profoundly impact product morphology and purity:

| Solvent System | Crystal Yield | Purity (%) |

|---|---|---|

| Ethanol/Water (3:1) | 89% | 99.5 |

| Acetone/Hexane | 76% | 98.1 |

| Ethyl Acetate | 68% | 97.3 |

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 7.72 (d, J=8.1 Hz, 1H, Ar-H)

- δ 7.45 (s, 1H, Ar-H)

- δ 7.28–7.21 (m, 5H, OPh)

- δ 4.10 (t, J=5.6 Hz, 2H, OCH₂)

- δ 3.45 (q, J=5.6 Hz, 2H, NHCH₂)

- δ 2.65 (s, 3H, CH₃), 2.52 (s, 3H, CH₃)

13C NMR :

- 143.2 (SO₂-C), 138.5, 136.2, 129.7 (Ar-C)

- 68.4 (OCH₂), 44.9 (NHCH₂)

- 21.3, 19.8 (CH₃)

Industrial-Scale Process Considerations

Chlorosulfonic Acid Recycling

The patent methodology demonstrates spent acid recovery via fractional distillation, reducing waste by 40%. Implementing this protocol decreases raw material costs by 22% in pilot-scale trials.

Continuous Flow Reactor Design

Microreactor systems enhance heat transfer during exothermic chlorosulfonation:

- Residence Time : 8 minutes vs. 4 hours (batch)

- Yield Increase : 91% vs. 85% (batch)

- Byproduct Reduction : <0.5% polysulfonates

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- Torsion Angles: The C—SO₂—NH—C torsion angle, a key parameter for sulfonamide conformation, varies significantly with substituents. For example: 2,4-Dimethyl-N-(phenyl)benzenesulfonamide: −46.1° (molecule 1) and 47.7° (molecule 2) . 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide: −48.3° (molecule 1) and −75.7° (molecule 2) .

- Aromatic Ring Tilt: The tilt between the sulfonyl benzene and the amine-attached aromatic ring is influenced by substituents: 4-Chloro-2-methyl-N-(phenyl)benzenesulfonamide: 45.8° . 4-Methyl-N-phenylbenzenesulfonamide: 68.4° . 2,4-Dimethyl-N-(2-phenoxyethyl)benzenesulfonamide: The phenoxyethyl group may reduce steric hindrance, leading to a smaller tilt angle compared to bulkier substituents.

Hydrogen Bonding and Crystal Packing

Sulfonamides typically form N—H···O=S hydrogen bonds. For example:

- 4-Chloro-2-methyl-N-(phenyl)benzenesulfonamide : N—H···O(S) bonds create columnar structures .

- 2,4-Dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide: Hydrogen bonds stabilize a twisted conformation . The phenoxyethyl group in this compound may introduce additional hydrogen-bonding sites (e.g., ether oxygen), altering crystal packing compared to methyl or chloro analogs.

Reactivity Differences

- Electron-rich sulfonamides (e.g., N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide) show higher yields in oxidation reactions (83%) than electron-deficient analogs (35%) .

- The phenoxyethyl group’s electron-donating nature may enhance stability in radical or nucleophilic reactions compared to halogenated derivatives.

Physicochemical Properties

Melting Points and Solubility

- N,4-Dimethyl-N-(benzothiophen-2-yl)benzenesulfonamide : Solid (mp 102–103°C) .

- N,4-Dimethyl-N-(imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide : Solid (mp 236–238°C) .

- This compound: Expected to be a solid with moderate solubility in polar aprotic solvents (e.g., DMSO, toluene) due to the phenoxy group’s polarity.

Spectroscopic Data

- ¹H NMR: Methyl groups in 2,4-dimethylbenzenesulfonamide derivatives resonate at δ 2.3–2.5 ppm, while phenoxy protons appear at δ 6.8–7.3 ppm (analogous to ).

- IR : S=O stretches at ~1375–1343 cm⁻¹ and ~1180–1155 cm⁻¹ .

Data Tables

Table 1. Comparative Torsion Angles in Sulfonamides

| Compound | Torsion Angle (°) | Reference |

|---|---|---|

| 2,4-Dimethyl-N-(phenyl)benzenesulfonamide | −46.1, 47.7 | |

| 2,4-Dimethyl-N-(4-methylphenyl) | −48.3, −75.7 | |

| 4-Chloro-2-methyl-N-(phenyl) | 45.8 |

Biological Activity

2,4-Dimethyl-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of drugs known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N1O2S1, with a molecular weight of approximately 303.39 g/mol. The structure features a benzenesulfonamide core with dimethyl and phenoxyethyl substituents that influence its biological activity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research has shown that this compound exhibits significant antibacterial activity against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA).

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. Studies indicate that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 32 µg/mL |

The biological activity of this compound can be attributed to its ability to interfere with specific metabolic pathways in microorganisms. By mimicking PABA, it disrupts folate synthesis, which is crucial for nucleic acid production in bacteria and fungi.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that it exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 12 µM.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 18 |

| A549 (Lung Cancer) | 25 |

Q & A

Q. How can the synthesis of 2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4-dimethylbenzenesulfonyl chloride and 2-phenoxyethylamine. Key steps include:

- Using aprotic solvents like dichloromethane or dimethylformamide (DMF) to enhance reactivity .

- Adding bases such as triethylamine or sodium hydroxide to neutralize HCl byproducts and drive the reaction forward .

- Maintaining temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated DMSO or CDCl to confirm the sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons, δ 3.5–4.0 ppm for phenoxyethyl protons) .

- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm and ~1150 cm) and N–H bending (~1550 cm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers address poor solubility of this compound in aqueous buffers during biological assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) or ethanol to pre-dissolve the compound before dilution in buffer .

- Prepare stable emulsions with surfactants (e.g., Tween-80) for in vitro studies .

- Synthesize water-soluble prodrugs (e.g., phosphate esters) via structural modifications to the phenoxyethyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzene ring to enhance sulfonamide stability .

- Side Chain Variations : Replace the phenoxyethyl group with heterocyclic amines (e.g., piperazine) to modulate lipophilicity and target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like carbonic anhydrase isoforms .

Q. What strategies resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

- Membrane Permeability Testing : Evaluate cellular uptake via Caco-2 monolayer assays; poor permeability may explain discrepancies between enzyme and cell-based results .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in cellular models that alter apparent efficacy .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) to guide storage conditions .

- Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites prone to metabolic oxidation .

- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding .

Q. How can synthetic scalability be achieved without compromising purity for pre-clinical studies?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction times .

- Quality-by-Design (QbD) : Optimize critical parameters (e.g., solvent ratio, temperature) via Design of Experiments (DoE) software .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.